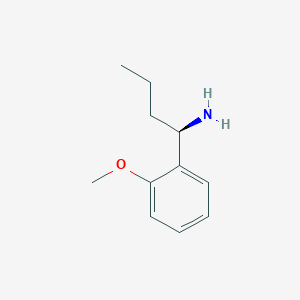

Benzenemethanamine, 2-methoxy-alpha-propyl-, (alphaR)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzenemethanamine, 2-methoxy-alpha-propyl-, (alphaR)- is an organic compound with a complex structure that includes a benzene ring, a methoxy group, and an alpha-propylamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, 2-methoxy-alpha-propyl-, (alphaR)- typically involves multiple steps. One common method is the Friedel-Crafts acylation followed by a Clemmensen reduction. The Friedel-Crafts acylation introduces the acyl group to the benzene ring, which is then reduced to an alkane using the Clemmensen reduction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, 2-methoxy-alpha-propyl-, (alphaR)- can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups to the compound.

Reduction: Reduction reactions can remove oxygen or add hydrogen to the compound.

Substitution: Electrophilic aromatic substitution is common, where an electrophile replaces a hydrogen atom on the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used in electrophilic aromatic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce alcohols or ketones, while reduction can yield alkanes or amines.

Scientific Research Applications

Benzenemethanamine, 2-methoxy-alpha-propyl-, (alphaR)- has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism by which Benzenemethanamine, 2-methoxy-alpha-propyl-, (alphaR)- exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact mechanism can vary depending on the context of its use, such as in biological or chemical systems .

Comparison with Similar Compounds

Similar Compounds

Benzenemethanamine, 4-methoxy-: This compound has a similar structure but with the methoxy group in a different position.

Phenethylamine, p-methoxy-α-methyl-: Another related compound with a similar core structure but different substituents.

Uniqueness

Benzenemethanamine, 2-methoxy-alpha-propyl-, (alphaR)- is unique due to its specific arrangement of functional groups, which can result in distinct chemical and biological properties compared to its analogs.

Biological Activity

Benzenemethanamine, 2-methoxy-alpha-propyl-, (alphaR)- is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

Benzenemethanamine, 2-methoxy-alpha-propyl-, (alphaR)- is characterized by the following chemical structure:

- Chemical Formula : C11H15NO

- Molecular Weight : 179.25 g/mol

- IUPAC Name : (2-Methoxypropyl)(phenyl)methanamine

The compound features a methoxy group and a propyl chain attached to a benzene ring, which may influence its biological activity by modulating interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to benzenemethanamine derivatives. For instance, research has shown that certain substituted arylmethyl compounds exhibit significant cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-468. These studies utilized MTT assays to determine growth inhibition, revealing that compounds with specific substituents at the N2-position demonstrated enhanced activity compared to standard treatments like gefitinib .

Table 1: Cytotoxic Activity of Related Compounds

| Compound | Cell Line | GI50 (µM) | Remarks |

|---|---|---|---|

| 2b | MDA-MB-468 | 4.03 | Stronger than gefitinib |

| 2f | MDA-MB-468 | 2.94 | Synergistic effects observed |

| Ref 2 | MDA-MB-468 | 7.6 | Standard for comparison |

Neuropharmacological Effects

The neuropharmacological profile of benzenemethanamine derivatives suggests potential applications in treating neurological disorders. Compounds with similar structures have been evaluated for their effects on neurotransmitter systems, particularly dopamine and serotonin pathways. These interactions indicate that they may possess antidepressant or anxiolytic properties .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzenemethanamine derivatives. Modifications at various positions on the benzene ring and the amine group can significantly influence their potency and selectivity toward specific biological targets.

Research has shown that:

- Substituents on the benzene ring : Electron-donating groups enhance activity against certain cancer cell lines.

- Alkyl chain length : Variations in the propyl chain can affect lipophilicity and membrane permeability, impacting overall bioavailability .

Case Studies

-

Case Study on Anticancer Activity :

A study focused on a series of benzenemethanamine derivatives demonstrated that specific modifications led to enhanced inhibitory effects on cancer cell proliferation. The most potent derivative exhibited a GI50 value below 5 µM against resistant cancer cell lines, indicating significant therapeutic potential . -

Neuropharmacological Evaluation :

Another investigation assessed the effects of benzenemethanamine analogs on animal models of depression and anxiety. The results indicated that these compounds could reduce depressive behaviors in mice, suggesting their potential as novel antidepressants .

Properties

CAS No. |

177726-46-4 |

|---|---|

Molecular Formula |

C11H17NO |

Molecular Weight |

179.26 g/mol |

IUPAC Name |

(1R)-1-(2-methoxyphenyl)butan-1-amine |

InChI |

InChI=1S/C11H17NO/c1-3-6-10(12)9-7-4-5-8-11(9)13-2/h4-5,7-8,10H,3,6,12H2,1-2H3/t10-/m1/s1 |

InChI Key |

HENNVVUSVDITRX-SNVBAGLBSA-N |

Isomeric SMILES |

CCC[C@H](C1=CC=CC=C1OC)N |

Canonical SMILES |

CCCC(C1=CC=CC=C1OC)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.